(4Ar,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex organic compounds, including various derivatives of pyran and pyridine moieties, has been a subject of extensive research. For instance, the stereoselective annulation process has been utilized to create bicyclic compounds with defined stereochemistry, showcasing the compound's potential as a versatile precursor in organic synthesis (Morishita et al., 1992). Similarly, novel heterocyclic compounds containing the pyranopyridine moiety have been synthesized, indicating the compound's relevance in developing new molecules with potential pharmacological activities (Kumar & Mashelker, 2007).
Application in Antibacterial Agents
Research has also focused on the synthesis of compounds with potential antibacterial properties. For example, a chemoselective hydration method was developed to produce a new class of pyranopyrans, demonstrating significant antibacterial and phytotoxic activity (Greene et al., 2020). This highlights the application of the compound in developing new antibacterial agents.
Biotechnological Production
The biotechnological preparation of oxo- and hydroxycarboxylic acids, including derivatives of the compound , under "green" conditions has been explored. These acids serve as new building blocks in organic synthesis, demonstrating the compound's utility in environmentally friendly production processes (Aurich et al., 2012).
Antioxidant and Antimicrobial Activities
Derivatives of the compound have been synthesized and evaluated for their antioxidant and antimicrobial activities, contributing to the understanding of their pharmacological potential. The structure-activity relationships and molecular docking studies provided insights into the compound's effectiveness against various microbial strains (Bassyouni et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
(4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/t8?,9-,11+,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLXXQBBRNRWDA-DBLSXQDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCC2C13CC(CC3C=C2C(=O)O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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